Product packaging for 2,2-Difluorobut-3-en-1-ol(Cat. No.:CAS No. 182439-31-2)

2,2-Difluorobut-3-en-1-ol

Cat. No.: B3048833
CAS No.: 182439-31-2
M. Wt: 108.09
InChI Key: FRIPDNZTJSUONV-UHFFFAOYSA-N
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Description

2,2-Difluorobut-3-en-1-ol is a valuable fluorinated chemical building block designed for advanced organic synthesis and drug discovery research. Incorporating fluorine atoms into organic molecules is a established strategy in medicinal chemistry, as it can dramatically alter a compound's bioavailability, metabolic stability, and binding properties . This compound features both a reactive alcohol functional group and a double bond, making it a versatile intermediate for constructing more complex, fluorine-containing molecules. Its structure is analogous to other high-value difluoro intermediates used in developing photolabeling reagents for chemical biology applications, such as in the synthesis of trifluoromethylphenyl diazirine (TPD) probes . Researchers can utilize this compound to introduce a difluoroalkene moiety into target structures, which is often used to mimic carbonyl groups or other functional motifs in the design of bioactive compounds . This product is strictly for non-medical, industrial applications or scientific research and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6F2O B3048833 2,2-Difluorobut-3-en-1-ol CAS No. 182439-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluorobut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c1-2-4(5,6)3-7/h2,7H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIPDNZTJSUONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730571
Record name 2,2-Difluorobut-3-en-1-ol
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Molecular Weight

108.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182439-31-2
Record name 2,2-Difluorobut-3-en-1-ol
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Record name 2,2-difluorobut-3-en-1-ol
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Advanced Synthetic Methodologies for 2,2 Difluorobut 3 En 1 Ol and Its Analogues

Strategies for the Construction of the 2,2-Difluorobut-3-en-1-ol Core Structure

The creation of the gem-difluoroallyl alcohol scaffold requires specialized synthetic techniques capable of introducing the C-F bonds and the adjacent functionality with high control.

A direct and effective method for synthesizing 1-substituted-2,2-difluorobut-3-en-1-ols involves an indium-mediated Barbier-type reaction. researchgate.netresearchgate.net This approach facilitates the coupling of various aldehydes with 3-bromo-3,3-difluoropropene in the presence of indium metal. researchgate.netresearchgate.net The reaction proceeds with high selectivity, attacking the gem-difluorinated carbon to furnish the desired difluorinated homoallylic alcohols in high yields at room temperature. researchgate.net A notable feature of this method is its chemoselectivity; ketones are generally inert under these reaction conditions, allowing for the selective transformation of aldehydes. researchgate.netresearchgate.net The reaction can be carried out efficiently in polar solvents such as water or DMF under mild conditions. researchgate.net This method has been successfully applied to the synthesis of 4-deoxy-4,4-difluoro-glycosides, where the key step involves the indium-mediated difluoroallylation of an aldehyde in water, achieving excellent yields on a multigram scale.

Table 1: Indium-Mediated Synthesis of 1-Substituted-2,2-difluorobut-3-en-1-ols This table is representative of the reaction's scope as described in the literature.

Aldehyde Substrate Product Reported Yield
Benzaldehyde 1-Phenyl-2,2-difluorobut-3-en-1-ol High
4-Chlorobenzaldehyde 1-(4-Chlorophenyl)-2,2-difluorobut-3-en-1-ol High
Heptanal 1-Heptyl-2,2-difluorobut-3-en-1-ol High
Aldehyde from Z-1,4-butenediol Pivaloyl-protected difluoroalkenol 91%

A novel and robust strategy for accessing fluorinated allylic alcohols is through a photoinduced decarboxylative and dehydrogenative cross-coupling reaction. rsc.orgrsc.org This methodology couples α-fluoroacrylic acids with a wide array of structurally diverse alcohols under mild, photocatalytic conditions. rsc.orgresearchgate.net The reaction demonstrates high Z-stereoselectivity and accommodates a broad range of functional groups on both the acid and alcohol partners. rsc.orgrsc.org The feasibility of this approach for large-scale synthesis has been confirmed through gram-scale reactions, which proceed efficiently. rsc.orgrsc.org This method provides a practical route to versatile and structurally important fluorinated allylic alcohols, which are in high demand in synthetic and pharmaceutical chemistry. rsc.org

Table 2: Substrate Scope in Photoinduced Synthesis of Fluorinated Allylic Alcohols This table illustrates the versatility of the photoinduced coupling reaction.

α-Fluoroacrylic Acid Alcohol Partner Stereoselectivity Reported Yield
2-Fluoro-3-phenylacrylic acid Methanol High Z-selectivity Good-Excellent
2-Fluoro-3-cyclohexylacrylic acid Ethanol High Z-selectivity Good-Excellent
Various α-fluoroacrylic acids Vitamin E derivative High Z-selectivity 58% rsc.org
Various α-fluoroacrylic acids Complex bioactive molecules High Z-selectivity Good rsc.org

Allyldifluorination represents another strategic approach to preparing difluorinated alkenols. researchgate.net This method, along with related alkene hydrodifluoroalkylation techniques, serves as a powerful tool for synthesizing medicinally relevant difluoromethylated molecules. researchgate.net While radical-based processes typically yield linear, anti-Markovnikov products, recent developments have explored acid-catalyzed processes involving carbocation intermediates to achieve branched, Markovnikov-selective adducts. researchgate.net These strategies can be applied to generate α,α-difluorinated ketones, which are versatile intermediates. Following their synthesis, these ketones can be converted into other valuable organofluorine compounds, including the corresponding α,α-difluorinated esters or alcohols, through subsequent chemical transformations. researchgate.net

Photoinduced Decarboxylative Cross-Coupling for Fluorinated Allylic Alcohols

Stereoselective Synthesis of this compound and Chiral Fluorinated Allylic Systems

Introducing chirality into fluorinated molecules adds a layer of complexity, necessitating the development of highly selective asymmetric methods.

Chiral anion phase-transfer (CAPT) catalysis has emerged as a powerful strategy for the enantioselective fluorination of unactivated allylic alcohols. nih.govacs.org This method utilizes a chiral, lipophilic phosphate (B84403) salt to activate an electrophilic fluorinating agent, such as Selectfluor, by forming a chiral ion pair in a nonpolar solvent. nih.govacs.orgnih.gov A critical innovation for achieving high enantiocontrol is the in situ generation of a directing group, typically a boronic acid monoester formed from the allylic alcohol substrate and an added aryl boronic acid. nih.govorganic-chemistry.org This directing group is crucial for positioning the substrate effectively within the chiral environment of the catalyst. nih.govnih.gov The transformation affords highly enantioenriched α-fluoro homoallylic alcohols from a range of acyclic substrates. nih.govacs.org Mechanistic studies indicate that the reaction proceeds through a concerted transition state involving both C–F bond formation and C–H bond cleavage, with the latter being a key factor in the asymmetric induction. nih.govorganic-chemistry.org This approach significantly broadens the scope of enantioselective electrophilic fluorination to include synthetically versatile, unactivated substrates. nih.govacs.org

Table 3: Enantioselective Fluorination of Allylic Alcohols using Chiral Anion Phase-Transfer Catalysis Data represents typical results from the literature.

Allylic Alcohol Substrate Directing Group Additive Chiral Catalyst Enantiomeric Excess (ee)
Cinnamyl alcohol p-Tolylboronic acid Chiral Phosphoric Acid (e.g., (S)-TRIP) up to 94% nih.gov
Geraniol p-Tolylboronic acid Chiral Phosphoric Acid High
Various acyclic allylic alcohols Various aryl boronic acids Chiral Phosphoric Acid High nih.govorganic-chemistry.org

Asymmetric catalytic reduction, particularly hydrogenation, is a cornerstone for producing chiral alcohols from prochiral precursors. ru.nl For fluorinated systems, transition-metal-catalyzed asymmetric hydrogenation provides a promising route to chiral fluorinated molecules. dicp.ac.cndiva-portal.org One successful example involves the hydrogenation of γ-fluorinated iminoesters using a palladium(II) trifluoroacetate (B77799) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) catalyst system. dicp.ac.cn This reaction yields highly enantioenriched β-fluorinated γ-amino esters, which are precursors to chiral fluorinated amino acids. dicp.ac.cn Notably, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) as the solvent was found to dramatically improve both the chemical yield and the enantioselectivity (up to 91% ee). dicp.ac.cn

Furthermore, iridium-based catalysts have proven highly effective. diva-portal.org Newly developed Ir-N,P ligand complexes have been used for the highly enantioselective synthesis of chiral 1,2-fluorohydrins through asymmetric hydrogenation. diva-portal.orgresearchgate.net These advanced catalytic systems address significant challenges, such as minimizing or preventing the common side reaction of defluorination, thereby providing efficient access to optically enriched organofluorine compounds with contiguous stereocenters. diva-portal.org

Stereoselective Introduction of Difluoro(aminosulfonyl)methyl Groups

Transition Metal-Catalyzed Routes to this compound Scaffolds

Transition metal catalysis offers a versatile platform for the construction of complex molecules containing the this compound motif and its analogues through the activation and functionalization of carbon-fluorine bonds.

Palladium catalysis has been instrumental in the functionalization of gem-difluoroalkenes. A notable strategy involves a stereodivergent C–F bond functionalization of trisubstituted β,β-difluoroacrylates. rsc.org This method allows for the selective synthesis of either (Z)- or (E)-monofluoroalkenes from the same starting material by judiciously choosing the palladium catalyst system. The use of a Pd(II) catalyst leads to the (Z)-isomer, while a Pd(0) catalyst favors the formation of the (E)-isomer, both with excellent diastereoselectivities. rsc.org

Another powerful palladium-catalyzed transformation is the Mizoroki-Heck reaction of gem-difluoroalkenes. researchgate.net This reaction achieves a highly diastereoselective C–F bond alkenylation by coupling two different alkenes, representing a formal C–F/C-H bond cross-coupling. researchgate.net This method provides access to monofluorinated 1,3-dienes with controlled geometry for each double bond. researchgate.net These reactions typically proceed via a proposed mechanism involving the migratory insertion of the gem-difluoroalkene into a palladium complex followed by β-fluoride elimination. researchgate.netnih.gov The development of these reactions has expanded the toolbox for creating structurally diverse monofluoroalkenes from readily available gem-difluoroalkene precursors. organic-chemistry.org

Table 1: Stereodivergent Pd-Catalyzed C–F Arylation of gem-Difluoroalkenes

Catalyst SystemProduct IsomerDiastereomeric Ratio (dr)Reference
Pd(II)Z> 99:1 rsc.org
Pd(0)E> 99:1 rsc.org

Rhodium catalysis has enabled tunable defluorinative borylation of allylic gem-difluorides, providing access to valuable borylated monofluoroalkene building blocks. cas.cn A key feature of this methodology is the ability to control the reaction outcome by slightly altering the reaction conditions. In the presence of Rh(PPh₃)₃Cl and bis(pinacolato)diboron (B136004) (B₂pin₂), allylic gem-difluorides can be converted into either allylborylated or homoallylborylated monofluoroalkenes with high Z/E selectivity. cas.cn

Specifically, when the reaction is conducted in the presence of 4 Å molecular sieves, defluorinative borylation occurs to yield allylborylated monofluoroalkenes. cas.cn In contrast, changing the solvent system can switch the reaction pathway to produce homoallylborylated monofluoroalkenes. This tunable reactivity stems from different reaction pathways being favored under slightly different conditions. The resulting borylated monofluoroalkenes are versatile intermediates that can be further functionalized, for example, by conversion into dihydroxyl-containing monofluoroalkenes. cas.cn This strategy represents a significant advance in synthesizing structurally diverse monofluoroalkenes with an organoboryl group for subsequent cross-coupling reactions. cas.cn

Table 2: Rh-Catalyzed Tunable Defluorinative Borylation of Allylic gem-Difluorides

Reaction ConditionsMajor Product TypeZ/E SelectivityReference
Rh(PPh₃)₃Cl, B₂pin₂, 4 Å MS, DMFAllylborylated monofluoroalkeneExcellent cas.cn
Rh(PPh₃)₃Cl, B₂pin₂, 1,4-dioxaneHomoallylborylated monofluoroalkeneExcellent

Palladium-Catalyzed Csp3–F Bond Activation and Arylation of gem-Difluoroalkenes

Emerging Synthetic Transformations Leading to Vicinal and Geminal Difluoro Motifs

The development of novel synthetic methods continues to push the boundaries of what is possible in fluorine chemistry, with electrochemical approaches gaining prominence.

A significant breakthrough in the synthesis of vicinal difluorides is the development of an electrochemical 1,2-difluorination of alkenes. This method is notable for its broad substrate scope, including its tolerance for electron-rich functionalities that are often incompatible with traditional oxidative fluorination methods. The key to this process is the "ex-cell" electrochemical generation of a hypervalent iodine mediator, which avoids the direct oxidative decomposition of sensitive substrates.

The reaction is typically carried out in an undivided cell with a simple two-electrode setup, using a nucleophilic fluoride (B91410) source and an iodotoluene mediator. This approach provides moderate to excellent yields of the desired vicinal difluorides. The practicality and sustainability of this method are demonstrated by its successful implementation on both gram and decagram scales. This electrochemical strategy represents a safer, more scalable, and environmentally friendly alternative to traditional methods that often rely on hazardous reagents like elemental fluorine or expensive and highly reactive fluorinating agents.

Gem-Difluorinative Ring-Expansion Reactions of Alkenes

A novel and powerful strategy for the synthesis of gem-difluorinated carbocycles involves the gem-difluorinative ring expansion of methylenecycloalkanes. chemrxiv.orgchemrxiv.org This methodology, which utilizes hypervalent iodine(III) reagents, provides a direct route to ring-homologated difluorinated structures that are of significant interest in medicinal chemistry and materials science due to the unique conformational and electronic properties imparted by the gem-difluoro motif. chemrxiv.org

The core of this transformation is the reaction of a methylenecycloalkane with an iodine(III) species, which triggers a cascade of events culminating in a ring-enlarged product. The proposed mechanism commences with the fluoroiodination of the exocyclic double bond to form a key intermediate. chemrxiv.org This intermediate, possessing a highly labile I(III) leaving group, readily undergoes a 1,2-alkyl shift. This rearrangement is driven by the formation of a more stable α-fluorine-stabilized carbocation. Subsequent trapping of this cationic intermediate by a fluoride ion furnishes the final gem-difluorinated and ring-expanded carbocycle. chemrxiv.org

Fine-tuning the electronic properties of the iodine(III) reagent has been shown to be critical for the success of this reaction, mitigating undesired side reactions such as hydrofluorination and 1,2-difluorination. chemrxiv.org This optimization allows for the efficient synthesis of a diverse array of ring systems, including macrocycles, as well as fused, spiro, and bridged bicyclic structures. chemrxiv.orgchemrxiv.org The reaction is characterized by its speed and practicality, as demonstrated by the successful decagram-scale synthesis of an adamantane (B196018) derivative. chemrxiv.org

The scope of the gem-difluorinative ring-expansion has been explored with various substituted methylenecyclohexanes. The reaction tolerates a range of substituents, from aryl and primary alkyl groups to more sterically demanding secondary and tertiary alkyl groups, affording the corresponding gem-difluorinated seven-membered rings in moderate to good yields. chemrxiv.org

A selection of substrates and their corresponding ring-expanded products is presented in the table below, illustrating the versatility of this methodology.

EntrySubstrateProductYield (%)
14-Phenyl-methylenecyclohexane1,1-Difluoro-4-phenylcycloheptane75
24-Butyl-methylenecyclohexane4-Butyl-1,1-difluorocycloheptane78
34-Isopropyl-methylenecyclohexane1,1-Difluoro-4-isopropylcycloheptane80
44-Cyclohexyl-methylenecyclohexane4-Cyclohexyl-1,1-difluorocycloheptane71
54-(tert-Butyl)-methylenecyclohexane4-(tert-Butyl)-1,1-difluorocycloheptane65

This table presents a selection of examples for the 6→7 ring expansion reaction, with yields as reported in the cited literature. chemrxiv.org

While this methodology has been successfully applied to a range of carbocyclic systems, the direct synthesis of the acyclic this compound via a gem-difluorinative ring-expansion of a corresponding vinyl-substituted heterocycle has not been explicitly detailed in the reviewed literature. However, the underlying principles of this reaction, particularly the use of hypervalent iodine reagents to promote a fluorination-triggered rearrangement, represent a significant advancement in organofluorine chemistry.

Reactivity Profiles and Mechanistic Pathways of 2,2 Difluorobut 3 En 1 Ol

Chemical Transformations of the Hydroxyl Functional Group in 2,2-Difluorobut-3-en-1-ol

The primary alcohol functionality in this compound is a versatile handle for a variety of chemical transformations, including oxidation and etherification, allowing for its conversion into other important functional groups.

The primary allylic alcohol group of this compound can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed. The oxidation of similar allylic alcohols to form carbonyl compounds is a well-established transformation. For instance, the use of mild oxidizing agents can selectively convert the alcohol to an α,β-unsaturated aldehyde, specifically 2,2-difluorobut-3-enal. Stronger oxidizing conditions can lead to the formation of 2,2-difluorobut-3-enoic acid. The presence of the electron-withdrawing gem-difluoro group can influence the reactivity of the alcohol and the stability of the resulting carbonyl compound.

Table 1: Oxidation Reactions of this compound

Oxidizing Agent CategoryProductNotes
Mild Oxidants (e.g., PCC, DMP)2,2-Difluorobut-3-enalSelectively oxidizes primary alcohol to an aldehyde.
Strong Oxidants (e.g., KMnO₄, CrO₃)2,2-Difluorobut-3-enoic acidOxidizes the primary alcohol to a carboxylic acid.

The hydroxyl group of this compound can undergo etherification to form various ether derivatives. One common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.orgyoutube.com This reaction is highly versatile for creating a wide range of ethers.

Another approach involves the direct reaction of the alcohol with electrophilic reagents. For example, a series of allylic difluorides, which are technically esters, have been synthesized by reacting this compound with various derivatized benzoyl chlorides in a dichloromethane (B109758) solution. grafiati.com Furthermore, palladium(II) catalysts have been shown to facilitate the etherification of other fluorinated and benzylic alcohols, suggesting a potential pathway for the synthesis of ethers from this compound under specific catalytic conditions. scirp.org

Table 2: Potential Etherification and Esterification Reactions

Reaction TypeReagentsProduct TypeMechanism
Williamson Ether Synthesis1. Base (e.g., NaH) 2. Alkyl Halide (R-X)Alkyl EtherSN2 masterorganicchemistry.comwikipedia.org
Esterification (Acylation)Acyl Chloride (R-COCl) / BaseEsterNucleophilic Acyl Substitution grafiati.com
Catalytic EtherificationAlcohol (R-OH) / Pd(II) CatalystAlkyl EtherCatalytic pathway scirp.org

Oxidation Reactions of the Allylic Alcohol

Reactions of the Alkene Moiety in this compound

The reactivity of the alkenyl double bond is significantly influenced by the adjacent gem-difluoro group, which renders it electron-deficient and susceptible to specific types of transformations.

The carbon-carbon double bond in gem-difluoroalkenes can be readily reduced to a single bond through catalytic hydrogenation. nih.govgoogle.com This transformation is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov The reaction converts the this compound into 2,2-difluorobutan-1-ol. This reduction is a reliable method for accessing the corresponding saturated difluorinated alcohol, which is a valuable building block in its own right. The hydrogenation of gem-difluoroalkenes provides access to compounds containing the difluoromethyl group (CHF₂), which is a lipophilic hydrogen bond donor. researchgate.net

Table 3: Reduction of the Alkene Moiety

Reagent SystemProductKey Feature
H₂ , Pd/C2,2-Difluorobutan-1-olStandard catalytic hydrogenation. nih.gov
H₂ surrogates (e.g., HCO₂H), Pd/C2,2-Difluorobutan-1-olTransfer hydrogenation. nih.gov

Vicinal difunctionalization involves adding two different functional groups across the double bond. While direct examples for this compound are not extensively documented, the electronic properties of its alkene moiety suggest a strong potential for such reactions. The gem-difluoroalkene is an excellent Michael acceptor, meaning its electron-deficient double bond is highly susceptible to conjugate addition by nucleophiles. beilstein-journals.orgresearchgate.netresearchgate.net

This reactivity forms the basis for potential vicinal difunctionalization. The mechanism would proceed in two stages:

Nucleophilic Michael Addition: A nucleophile attacks the C3 carbon of the double bond. This step is favored due to the strong inductive effect of the fluorine atoms.

Trapping of the Intermediate: The resulting carbanionic intermediate at C2 could then be trapped by an electrophile.

Research on similar gem-difluoroalkenes has shown successful hydrofunctionalization, which represents the first step of this process. For example, thiols (hydrothiolation) and carboxylic acids (hydroacetoxylation) have been added across the double bond of substituted gem-difluoroacrylates, often under catalyst-free thermal conditions or with photocatalysis. nih.govacs.orgnih.gov These methods demonstrate the feasibility of adding a nucleophile and a proton across the bond, paving the way for strategies where the proton is replaced by a different electrophile to achieve full vicinal difunctionalization.

Reduction of the Alkenyl Double Bond

Reactivity Modulations Induced by the Geminal Difluoro Moiety

The C-F₂ group is the most influential structural feature in this compound, profoundly altering the molecule's electronic properties and reactivity compared to its non-fluorinated counterpart.

The primary effect of the gem-difluoro group is its strong electron-withdrawing inductive effect. nih.govsemanticscholar.org This effect polarizes the adjacent carbon-carbon double bond, creating a significant partial positive charge on the C3 carbon and rendering the C2 carbon highly electrophilic. This electronic modulation is responsible for the alkene's high reactivity toward nucleophiles and its character as a potent Michael acceptor. nih.govbeilstein-journals.org

This inherent electrophilicity at the C2 position directs the regioselectivity of many addition reactions. Nucleophiles, including radicals, preferentially attack the difluorinated carbon. nih.govnih.gov While this makes the alkene reactive, it also introduces competing reaction pathways. For instance, after nucleophilic addition, the resulting β-difluoro anionic intermediate can be unstable and may undergo β-fluoride elimination to form a monofluoroalkene, a common outcome in the reactions of gem-difluoroalkenes. nih.govnih.gov Therefore, synthetic strategies must be designed to control this elimination pathway if retention of the difluoro group is desired. nih.gov

Furthermore, the gem-difluoro group is recognized as a stable bioisostere for a carbonyl group or an ether oxygen atom, making fluorinated molecules like this one valuable in medicinal chemistry and drug discovery. nih.govrsc.org The introduction of fluorine can significantly alter physicochemical properties such as lipophilicity and metabolic stability. semanticscholar.orgrsc.org The reduction of the gem-difluoroalkene to a difluoromethyl group (CHF₂) is also significant, as this group can act as a lipophilic hydrogen bond donor, a useful feature for modulating interactions with biological targets. researchgate.net

Nucleophilic Substitution at Fluorinated Centers

The substitution of fluorine in allylic difluorides is a challenging yet rewarding transformation. Research has shown that palladium-catalyzed reactions can facilitate the substitution of allylic fluorides. For instance, palladium(II) chloride-bridged dimers and cationic palladium complexes have been employed to react with the sodium salt of dimethyl malonate, yielding nucleophilically substituted products in moderate yields. grafiati.com The regioselectivity of the nucleophilic attack is notably influenced by the substituents on the allyl substrate. grafiati.com

Furthermore, the concept of "latent nucleophiles" has expanded the scope of these reactions. In this approach, molecules that are not initially nucleophilic are activated during the reaction. Silyl compounds, for example, can act as latent nucleophiles in Lewis base-catalyzed reactions with allylic fluorides. grafiati.com The formation of a strong silicon-fluorine (Si-F) bond provides the thermodynamic driving force for the reaction, ensuring high regioselectivity. grafiati.com This strategy has been successfully applied in the enantioselective allylation of N-heterocycles. grafiati.com

Transition metal catalysis, particularly with iridium, has also been pivotal in activating C-F bonds for substitution reactions. escholarship.org Mechanistic studies have revealed that the cooperation between a soft transition metal complex, like iridium, and a hard, fluorophilic activator, such as a lithium ion, can accelerate the oxidative addition of a C-F bond. escholarship.org

Catalyst/ActivatorNucleophileProduct TypeKey Feature
Pd(II) complexesSodium dimethyl malonateNucleophilically substituted productsSubstituent-dependent regioselectivity grafiati.com
Lewis Base / Silyl compoundsLatent N- and C-centered nucleophilesAllylated N-heterocyclesHigh regioselectivity driven by Si-F bond formation grafiati.com
Iridium / Fluorophilic activatorSoft carbon-based nucleophilesEnantioenriched tertiary allylic fluoridesEnantioselective desymmetrization of difluoromethylene groups escholarship.org

Unconventional Carbon-Carbon Bond Cleavage in Allylic Fluorination

While not a direct reaction of this compound itself, related studies on the synthesis of allylic fluorides have unveiled unconventional reaction pathways. For instance, the synthesis of a series of allylic difluorides has been achieved through the reaction of this compound with derivatized benzoyl chlorides in dichloromethane (DCM) solution. grafiati.com

More complex transformations involving C-F bond activation can lead to skeletal rearrangements. Research on the enantioselective desymmetrization of allylic difluoromethylene groups has shown that C-F activation can be achieved through the synergistic action of a soft transition metal and a hard fluorophilic activator. escholarship.org This process involves the oxidative addition of a C-F bond. escholarship.org

In a different approach, a copper-catalyzed formal SN2' defluorinative borylation of a 1,1-difluoroallyl arene has been shown to produce γ-fluoro allyl boronic esters with high Z-selectivity. escholarship.org These intermediates can then undergo further reactions to yield tertiary allylic fluorides. escholarship.org This multi-step process, which involves both C-F bond activation and the formation of a new carbon-boron bond, highlights the intricate reactivity of these systems. escholarship.org

Reaction TypeCatalyst/ReagentIntermediate/ProductMechanistic Feature
Allylic Fluoride (B91410) SynthesisDerivatized benzoyl chloridesAllylic difluoridesEsterification of the primary alcohol grafiati.com
Enantioselective DesymmetrizationIridium / Fluorophilic activatorEnantioenriched tertiary allylic fluoridesOxidative addition of a C-F bond escholarship.org
Defluorinative BorylationCopper catalystγ-Fluoro allyl boronic estersFormal SN2' reaction with C-F bond cleavage escholarship.org

Advanced Spectroscopic Characterization of 2,2 Difluorobut 3 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, and this is particularly true for organofluorine molecules. The spin-1/2 nucleus of fluorine (¹⁹F) is highly sensitive and provides a wide chemical shift range, making ¹⁹F NMR a powerful tool. huji.ac.il Concurrently, ¹H and ¹³C NMR spectra are profoundly influenced by the neighboring fluorine atoms, offering a wealth of structural information through heteronuclear coupling.

¹⁹F NMR spectroscopy is exceptionally useful for identifying and quantifying fluorinated compounds. huji.ac.il The chemical shifts and coupling constants are highly sensitive to the electronic environment of the fluorine atoms. For derivatives of 2,2-Difluorobut-3-en-1-ol, the two geminal fluorine atoms on the C2 carbon are typically diastereotopic, meaning they are chemically non-equivalent and thus resonate at different frequencies, often coupling with each other (geminal ²JFF coupling) and with adjacent protons.

In the case of aryl-substituted derivatives of this compound, the ¹⁹F NMR spectra often show two distinct signals for the two fluorine atoms. These signals appear as doublets of triplets or more complex multiplets due to geminal F-F coupling and vicinal F-H couplings. For instance, in 1-(4-chlorophenyl)-2,2-difluorobut-3-en-1-ol, the two fluorine atoms exhibit signals at -107.63 ppm and -109.68 ppm, each appearing as a doublet of triplets with a large geminal coupling constant (JF-F = 248.2 Hz). rsc.org This large coupling is characteristic of geminal difluoro groups. The triplet nature arises from coupling to the adjacent protons. The complete consumption of a starting material like a gem-difluoroalkene in a reaction can be monitored effectively using ¹⁹F NMR. nih.gov

Table 1: Representative ¹⁹F NMR Data for Derivatives of this compound

Compound Solvent Chemical Shift (δ) in ppm (Coupling Constant J in Hz)
1-([1,1'-Biphenyl]-4-yl)-2,2-difluorobut-3-yn-1-one CDCl₃ -88.9 (d, J = 5.4 Hz, 2F)
1-(4-chlorophenyl)-2,2-difluorobut-3-en-1-ol CDCl₃ -107.63 (dt, JF-F = 248.2, JF-H = 11.3, 1F), -109.68 (dt, JF-F = 248.2, JF-H = 11.3, 1F)
2,2-difluoro-1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol CDCl₃ -62.74 (s, 3F, CF₃), -107.18 (dt, JF-F = 248.2, JF-H = 11.3, 1F), -109.65 (dt, JF-F = 248.2, JF-H = 11.3, 1F)
1-(benzyloxy)-3,3-difluoropent-4-en-2-ol CDCl₃ -107.93 (dt, JF-F = 248.2, JF-H = 11.3, 1F), -109.43 (dt, JF-F = 248.2, JF-H = 11.3, 1F)

Data sourced from multiple studies. rsc.orgamazonaws.com

The ¹H and ¹³C NMR spectra of this compound and its derivatives provide critical information for confirming the molecular structure. The signals for protons and carbons near the difluorinated center are split due to heteronuclear coupling (JH-F and JC-F), which is instrumental in making unambiguous assignments.

In the ¹H NMR spectrum of a typical 1-aryl-2,2-difluorobut-3-en-1-ol derivative, the vinyl protons (H3 and H4) and the carbinol proton (H1) show characteristic shifts and couplings. rsc.org The proton on the hydroxyl-bearing carbon (H1) typically appears as a triplet of doublets or a more complex multiplet due to coupling with the adjacent fluorine atoms and the hydroxyl proton. The terminal vinyl protons show complex splitting patterns due to geminal (H-H), vicinal (H-H), and vicinal (H-F) couplings. rsc.org

The ¹³C NMR spectrum is particularly informative. The carbon atom bonded to the two fluorine atoms (C2) exhibits a large one-bond C-F coupling (¹JC-F), resulting in a characteristic triplet. The values for ¹JC-F in similar structures can be around 245 Hz. amazonaws.com Adjacent carbons also show smaller two-bond and three-bond C-F couplings (²JC-F, ³JC-F), further aiding in the assignment. For example, the carbinol carbon (C1) and the vinyl carbon (C3) in derivatives of this compound typically appear as triplets due to two-bond coupling with the fluorine atoms, with coupling constants in the range of 25-32 Hz. rsc.org

Table 2: Representative ¹H NMR Data for a Derivative of this compound: 1-(4-chlorophenyl)-2,2-difluorobut-3-en-1-ol

Proton Solvent Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz)
Ar-H CDCl₃ 7.37 – 7.27 (m, 4H)
H3 CDCl₃ 5.83 (ddd, J = 23.6, 17.4, 11.1, 1H)
H4 (trans to C3-H) CDCl₃ 5.58 (dt, J = 17.4, 2.4, 1H)
H4 (cis to C3-H) CDCl₃ 5.47 (d, J = 11.1, 1H)
H1 CDCl₃ 4.89 (td, J = 9.5, 3.5, 1H)
OH CDCl₃ 2.54 (d, J = 3.5, 1H)

Data sourced from a 2013 study. rsc.org

Table 3: Representative ¹³C NMR Data for a Derivative of this compound: 1-(4-chlorophenyl)-2,2-difluorobut-3-en-1-ol | Carbon | Solvent | Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz) | |---|---|---| | C-Cl | CDCl₃ | 134.62 | | Ar-C | CDCl₃ | 134.36, 128.93, 128.38 | | C3 | CDCl₃ | 129.96 (t, J = 26) | | C4 | CDCl₃ | 121.98 (t, J = 9) | | C1 | CDCl₃ | 75.22 (t, J = 31) | | C2 | Not explicitly reported, but expected to show a large ¹JC-F coupling. | Data sourced from a 2013 study. rsc.org

Applications of 19F NMR for Structural Elucidation and Quantitative Analysis

Mass Spectrometry for Identification of Fluorinated Species

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For fluorinated species, the fragmentation patterns observed in MS can be highly characteristic. The mass spectra of fluorocarbons often differ significantly from their hydrocarbon analogs. nist.govnist.gov While molecular ion peaks can sometimes be weak or absent, characteristic fragment ions are typically observed.

The fragmentation of fluorinated compounds is often characterized by the loss of fluorine (M-19) or hydrogen fluoride (B91410) (M-20). whitman.edu In the case of derivatives of this compound, mass spectrometric analysis can confirm the molecular mass and provide structural clues through fragmentation. For example, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the elemental formula. The analysis of complex mixtures containing fluorinated compounds can be achieved by coupling techniques like pyrolysis-gas chromatography with high-resolution time-of-flight mass spectrometry (HRTOF-MS). nih.gov Tandem MS (MS/MS or MSⁿ) can further elucidate the structure by showing successive fragmentation pathways. nih.gov

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Derivatives of this compound

Compound Ionization Mode Calculated m/z Found m/z
1-([1,1'-Biphenyl]-4-yl)-2,2-difluorobut-3-yn-1-one EI 256.0700 [M]⁺ 256.0703
2,2-Difluoro-1-(naphthalen-1-yl)-4-(triisopropylsilyl)but-3-yn-1-one EI 386.1878 [M]⁺ 386.1873

Data sourced from a 2015 study. amazonaws.com

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is expected to show characteristic absorption bands for the hydroxyl (-OH), alkene (C=C), and carbon-fluorine (C-F) bonds.

The hydroxyl group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations. The C=C stretching vibration of the vinyl group is expected to appear in the 1640-1680 cm⁻¹ region. The C-F bonds give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) often results in strong, distinct C-F stretching bands. For example, in a derivative, 1-([1,1'-Biphenyl]-4-yl)-2,2-difluorobut-3-yn-1-one, a strong absorption is observed at 1706.8 cm⁻¹, corresponding to the ketone C=O stretch, and a band at 3274.7 cm⁻¹ for the terminal alkyne C-H stretch, illustrating how IR helps identify key functional groups in related structures. amazonaws.com

Table 5: Key Infrared (IR) Absorption Bands for a Derivative of this compound

Functional Group Absorption Range (cm⁻¹) Example Compound and Observed Peak (cm⁻¹)
O-H Stretch (Alcohol) 3200-3600 (broad) 2-fluoro-1-phenylbut-3-en-1-ol: 3448
C=C Stretch (Alkene) 1640-1680 Not explicitly reported, but expected in this region.
C-F Stretch 1000-1400 (strong) 2-fluoro-1-phenylbut-3-en-1-ol: 1144, 967
Aromatic C-H Stretch 3000-3100 Not explicitly reported, but expected in this region.

Data for the example compound sourced from a 2016 study. rsc.org

Computational and Theoretical Investigations into 2,2 Difluorobut 3 En 1 Ol Structure and Reactivity

Conformational Analysis of Geminal Difluorinated Systems

The conformational landscape of 2,2-Difluorobut-3-en-1-ol is dictated by the rotational barriers around its single bonds, primarily the C2-C1 and C1-O bonds. The presence of the gem-difluoro group at the C2 position introduces significant stereoelectronic effects that govern these preferences. Unlike non-fluorinated analogues, which may prefer conformations where bulky groups are anti-periplanar, fluorinated systems exhibit unique preferences due to effects like hyperconjugation and electrostatic interactions.

In systems containing α,α-difluoroalkyl ethers, the rotational barrier around the O-CF2 bond is small, allowing them to access a wide range of conformers. This is in contrast to non-fluorinated alkyl aryl ethers, which often prefer to lie in the plane of the arene. researchgate.net For this compound, rotation around the C2-C1 bond would influence the relative orientation of the vinyl group and the hydroxymethyl group. The molecule likely exists as a mixture of conformers, with the lowest energy states determined by a balance between steric hindrance and stabilizing stereoelectronic interactions, such as the gauche effect.

Furthermore, intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms could stabilize certain conformations. Quantum chemical calculations on fluorinated alcohols have shown that the formation of such intramolecular hydrogen bonds can be a significant factor in determining the most stable geometry. acs.org

Table 1: Representative Calculated Conformational Energy Data for Analogous Fluorinated Systems This table presents theoretical data for related molecules to illustrate the typical energy differences between conformers.

Molecule/SystemConformer ComparisonMethodCalculated Energy Difference (kcal/mol)Reference
Fluorinated Macrocycletrans-amide vs. cis-amideNMR/Computationcis is higher in energy rsc.org
2-(2-fluorophenyl)ethyl alcoholGauche vs. AntiStimulated Raman/ComputationTwo distinct stable conformers observed acs.org
Allyl AlcoholSkew vs. Synab initio MOSkew is more stable capes.gov.br

This data is illustrative and derived from molecules analogous to this compound.

Quantum Chemical Calculations for Electronic Properties and Reaction Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for understanding the electronic structure of fluorinated compounds. For this compound, these calculations would reveal a highly polarized molecule. The strong electronegativity of the two fluorine atoms induces a significant partial positive charge on the C2 carbon.

Computational studies on gem-difluoroalkenes confirm this electronic distribution. Calculations show that the difluorinated carbon atom (C2) is highly electrophilic, while the non-fluorinated terminal carbon of the vinyl group (C4) is nucleophilic. nih.gov This polarization is a result of both σ-induction from the fluorine atoms and hyperconjugative effects. nih.gov

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictate the molecule's reactivity.

HOMO: The HOMO would likely be localized on the C3=C4 π-bond, making this the site for electrophilic attack.

LUMO: The LUMO is expected to be centered around the C2 carbon, with significant contributions from the C-F antibonding orbitals. This makes C2 the primary site for nucleophilic attack.

Reaction energetics, such as the activation barriers for proposed reaction mechanisms, can be calculated to predict feasibility and selectivity. For instance, DFT calculations have been used to determine the activation free energy for the addition of radicals to gem-difluoroalkenes, confirming that addition to the terminal carbon is energetically favored. acs.org Similarly, the energetics of nucleophilic attack or participation in pericyclic reactions can be modeled to understand the molecule's chemical behavior.

Table 2: Calculated Electronic Properties for a Model gem-Difluoroalkene System

PropertyAtom/RegionCalculated ValueSignificanceReference
Partial ChargeC2 (CF2 carbon)+0.811Highly electrophilic center nih.gov
Partial ChargeC3 (CH carbon)-0.194Nucleophilic center nih.gov
LUMO LocationC2-C3 bondN/ASite of nucleophilic attack rsc.org
HOMO LocationC3=C4 π-bondN/ASite of electrophilic attack rsc.org

This data is for a representative gem-difluoroalkene and illustrates the expected electronic distribution in this compound.

Predicting Reactivity and Selectivity in Fluorinated Systems

The electronic properties calculated in the previous section allow for robust predictions of reactivity and selectivity for this compound. The polarized nature of the double bond is the dominant factor controlling its reaction pathways.

Nucleophilic Attack: The highly electrophilic C2 carbon is the predicted site of attack for nucleophiles. However, the outcome depends on the nature of the nucleophile.

Hard Nucleophiles: Hard nucleophiles, such as oxygen-based nucleophiles (e.g., alkoxides, phenols), are predicted to attack the hard electrophilic C2 center. rsc.org

Soft Nucleophiles: Softer nucleophiles, like thiols or certain organometallic reagents, may preferentially attack the softer C4 (γ) position in an SN2' fashion. rsc.org

Electrophilic Attack: Electrophiles are expected to react at the nucleophilic C3=C4 double bond. For instance, intramolecular halocyclization reactions of similar substrates proceed with high regioselectivity, driven by the attack of the electrophilic halogen on the double bond, with the regiochemistry controlled by the electronic bias imposed by the gem-difluoro group. nih.gov

Radical Reactions: In radical additions, the radical species is predicted to add to the non-fluorinated C3 carbon. This regioselectivity is due to the formation of a more stable radical intermediate at the C2 position, which is stabilized by the fluorine atoms. nih.gov

Transition Metal Catalysis: The reactivity can be further tuned using transition metal catalysis. Palladium-catalyzed cross-coupling reactions, for example, can proceed via C-F bond activation. The stereochemical outcome of such reactions on gem-difluoroalkenes can often be controlled by the choice of palladium catalyst (e.g., Pd(0) vs. Pd(II)), allowing for stereodivergent synthesis. nih.gov For this compound, the hydroxyl group could also act as a directing group in certain catalytic transformations, influencing regioselectivity.

Utility of 2,2 Difluorobut 3 En 1 Ol As a Synthetic Building Block

Incorporation into Complex Organic Architectures

The structural features of 2,2-difluorobut-3-en-1-ol make it an adept precursor for integration into larger, more complex molecular frameworks. A notable application is in the synthesis of fluorinated analogues of natural products. For instance, researchers have investigated the synthesis of 20,20-difluorinated analogues of bryostatins, a class of potent protein kinase C modulators. researchgate.net The introduction of the gem-difluoroallyl unit was achieved through an indium-mediated difluoroallylation, demonstrating the utility of this building block in modifying complex biological molecules to potentially enhance their stability or modulate their activity. researchgate.net

Another significant example is the synthesis of gem-difluoromethylenated goniodiols and goniothalamin (B1671989) epoxides. researchgate.net This was accomplished by reacting aldehydes with 3-bromo-3,3-difluoropropene in the presence of indium, a reaction that produces 1-substituted-2,2-difluorobut-3-en-1-ol derivatives. researchgate.netresearchgate.netresearchgate.net These derivatives then serve as key intermediates that are further elaborated to construct the target natural product analogues, showcasing the building block's role in accessing intricate molecular structures. researchgate.net

Precursor for Fluorinated Heterocycles and Ring Systems

This compound is a key starting material for synthesizing a variety of fluorinated ring systems, particularly heterocycles. A prominent strategy involves a sequence of reactions beginning with the modification of the alcohol, followed by ring-closing metathesis (RCM). This approach has been successfully employed to create difluorinated dihydropyrans. lookchem.com The process typically starts with the metal-mediated addition of 3-bromo-3,3-difluoropropene to an aldehyde, followed by allylation, which sets the stage for the RCM reaction catalyzed by a commercial Grubbs catalyst to form the pyran ring. lookchem.com

This methodology has been extended to the synthesis of 4,4-difluoroglycosides, which were synthesized for the first time using a sequence that combines indium-mediated difluoroallylation in water with RCM. lookchem.com Furthermore, the building block is instrumental in creating fluorinated tetrahydrofurans. Cyclization of 2,2-difluorohomoallylic alcohols can be achieved via nucleophilic 5-endo-trig cyclization, a process that allows for the regioselective installation of a fluorine substituent onto the furan (B31954) ring framework. nii.ac.jp

Examples of Ring Systems Synthesized from this compound Derivatives

Resulting Ring SystemKey ReactionCatalyst/ReagentReference
Difluorinated DihydropyransRing-Closing Metathesis (RCM)Grubbs' Catalyst lookchem.com
4,4-DifluoroglycosidesRing-Closing Metathesis (RCM)Grubbs' Catalyst
3-Fluorinated Tetrahydrofurans5-endo-trig CyclizationBase-mediated nii.ac.jp

Derivatization for the Generation of Diverse Fluorinated Scaffolds

The versatility of this compound as a synthetic unit stems from the ease with which it can be derivatized to produce a wide array of fluorinated scaffolds. The indium-mediated reaction of 3-bromo-3,3-difluoropropene with various aldehydes is a primary method for generating a diverse library of 1-substituted-2,2-difluorobut-3-en-1-ols. researchgate.netresearchgate.netresearchgate.net This reaction proceeds efficiently in polar solvents and is highly selective for aldehydes, with ketones being unreactive under the same conditions. researchgate.netresearchgate.net This allows for the introduction of aliphatic, aromatic, and heterocyclic substituents at the C1 position. researchgate.net

Beyond the initial synthesis, the alcohol functionality can be further manipulated. For example, it can be reacted with derivatized benzoyl chlorides to synthesize a series of allylic difluorides. le.ac.ukgrafiati.com The core structure also allows for standard transformations; the hydroxyl group can be oxidized to a carbonyl, and the double bond can be reduced to yield the corresponding saturated alcohol, 4,4-Difluorobutan-1-ol. These derivatizations expand the range of accessible fluorinated molecules, providing a platform for developing novel compounds for various applications.

Generation of Diverse Scaffolds via Indium-Mediated Aldehyde Addition

Aldehyde ReactantResulting 1-Substituted-2,2-difluorobut-3-en-1-olReference
Benzaldehyde2,2-Difluoro-1-phenylbut-3-en-1-ol
Furfuraldehyde2,2-Difluoro-1-furan-2'-ylbut-3-en-1-ol
4-Acetylbenzaldehyde1-(4-Acetylphenyl)-2,2-difluorobut-3-en-1-ol google.com
Generic Aliphatic/Aromatic Aldehydes1-Substituted-2,2-difluorobut-3-en-1-ols researchgate.netresearchgate.net

Strategic Applications of 2,2 Difluorobut 3 En 1 Ol Motifs in Medicinal Chemistry Design

Fluorine-Enabled Bioisosteric Replacement in Drug Design

The concept of bioisosterism, where one functional group is replaced by another to create a new compound with similar biological activity, is a fundamental strategy in drug discovery. The gem-difluoroalkene group, the central feature of 2,2-difluorobut-3-en-1-ol, is widely recognized as a non-classical bioisostere of the carbonyl and amide groups. rsc.orggoogle.com This substitution can lead to significant improvements in a drug candidate's properties by altering its stability, binding interactions, and pharmacokinetic profile.

The rationale for this bioisosteric relationship lies in the shared electronic and steric properties. The two electron-withdrawing fluorine atoms polarize the carbon-carbon double bond, creating a dipole moment that can mimic the polar nature of a carbonyl group. This allows the gem-difluoroalkene moiety to participate in similar non-covalent interactions, such as dipole-dipole and hydrogen bonding, which are often crucial for a drug's binding affinity to its biological target. rsc.org

Modulation of Molecular Lipophilicity and Membrane Permeability

Lipophilicity, typically quantified as the octanol-water partition coefficient (logP), is a critical physicochemical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The ability of a drug to permeate cell membranes is directly linked to its lipophilicity. researchgate.net The introduction of fluorine can have a complex and context-dependent effect on this property.

While the substitution of a hydrogen atom with a fluorine atom often increases lipophilicity, the effect of more complex fluorinated motifs like the gem-difluoroallyl group is nuanced. The high electronegativity of fluorine can reduce the basicity (pKa) of nearby functional groups, such as amines. This change can lead to a lower proportion of the charged species at physiological pH, which in turn can enhance membrane permeability. The strategic placement of fluorine allows for the fine-tuning of a molecule's logP value to achieve an optimal balance between aqueous solubility and membrane permeability.

Table 1: Influence of Fluorination on Physicochemical Properties This table illustrates the general principles of how different fluorine motifs can modulate lipophilicity (logP) and acidity (pKa) in representative chemical structures.

Parent CompoundFluorinated AnalogueChange in logPChange in pKaRationale for Change
Butanol2,2-DifluorobutanolIncreaseDecreaseThe C-F bonds are more lipophilic than C-H bonds. The strong electron-withdrawing effect of the two fluorine atoms increases the acidity of the hydroxyl group.
Benzylamine(Trifluoromethyl)benzylamineSignificant IncreaseSignificant DecreaseThe -CF3 group is highly lipophilic. The powerful inductive effect of the -CF3 group drastically reduces the basicity of the amine.
Acetic AcidDifluoroacetic AcidDecreaseSignificant DecreaseThe increased polarity from the C-F bonds can sometimes decrease lipophilicity while significantly increasing acidity due to inductive stabilization of the conjugate base.

Note: The data in this table is illustrative of general trends in medicinal chemistry and not based on direct experimental results for the listed compounds unless otherwise specified.

Influence on Metabolic Stability (General Principles)

A major challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor bioavailability and short duration of action. The introduction of fluorine at or near a metabolically susceptible site is a widely employed strategy to enhance metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~98 kcal/mol), making it much more resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) oxidases. uni.lu

By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" common metabolic pathways such as hydroxylation. For motifs like this compound, the gem-difluoro group not only provides steric hindrance but also electronically deactivates adjacent positions, further protecting the molecule from oxidative metabolism. This enhanced stability can lead to a longer plasma half-life and improved pharmacokinetic properties for the drug candidate. ijrpp.com

Design and Development of Fluorinated Scaffolds for Enhanced Biological Activity

The this compound motif is a versatile building block for the synthesis of more complex fluorinated scaffolds designed to exhibit superior biological activity. nih.govresearchgate.net Its utility stems from the reactivity of both the hydroxyl group and the vinyl group, allowing for a wide range of chemical transformations to build diverse molecular architectures.

Research has shown that incorporating the gem-difluoroallyl unit into bioactive molecules can lead to analogues with improved potency and selectivity. For instance, this scaffold has been used to create gem-difluorinated versions of known pharmaceuticals, providing a pathway to new chemical entities with potentially superior properties. nih.govresearchgate.net

A notable example involves the synthesis of phosphonamidate prodrugs of phosphoantigens, which are potent activators of specific T-cell immune responses. In a study, a derivative of this compound, namely Methyl ((1,1-difluorobut-3-en-1-yl)(phenoxy)phosphoryl)-l-alaninate, was synthesized and evaluated. nih.gov The gem-difluoromethylene group in the phosphonate (B1237965) acts as a stable isostere of the metabolically labile phosphate (B84403) oxygen, a critical modification for creating effective prodrugs. These prodrugs, known as ProPAgens, are designed to release the active phosphoantigen inside the cell, triggering an immune response. The inclusion of the difluoro group is crucial for conferring the necessary stability and electronic properties for the prodrug to function effectively. nih.govacs.org

Table 2: Research Findings on a this compound-Derived Prodrug

CompoundTargetBiological Activity Metric (EC50)Key Structural FeatureReference
Methyl ((1,1-difluorobut-3-en-1-yl)(phenoxy)phosphoryl)-l-alaninateVγ9/Vδ2 T-cellsData not specified in abstract, but described as a potent activatorgem-difluoromethylene phosphonate group nih.gov

This application highlights the strategic use of the this compound framework to construct sophisticated molecules where the fluorine atoms play a precise and critical role in achieving the desired biological function. The development of synthetic methods to incorporate such fluorinated scaffolds continues to be an active and important area of research, enabling the exploration of new chemical space in drug discovery. rsc.orgresearchgate.net

Academic Perspectives on Biological Transformations of Fluorinated Alcohols

General Metabolic Pathways of Fluorinated Alcohol Analogues (e.g., Fluorotelomer Alcohols)

The metabolism of FTOHs is a complex process that can lead to the formation of various persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs). utoronto.cautoronto.canih.gov This biotransformation is a critical area of study as it represents a significant source of PFCAs in wildlife and humans. nih.govwikipedia.org The general pathway involves several key steps, primarily oxidation and subsequent degradation of the molecule.

Initial oxidation of FTOHs is a crucial step, often catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.govnih.gov This is supported by studies where the inhibition of CYP activity, for instance by 1-aminobenzotriazole, was shown to halt the biotransformation of FTOHs. nih.govnih.gov This initial enzymatic oxidation converts the alcohol group to an aldehyde, forming a transient fluorotelomer aldehyde (FTAL). nih.govutoronto.ca

These aldehydes are typically unstable and can undergo further oxidation to form fluorotelomer carboxylic acids (FTCAs). utoronto.caresearchgate.net An alternative pathway for the transient FTAL involves the non-enzymatic elimination of hydrogen fluoride (B91410) (HF), leading to the formation of an unsaturated aldehyde (FTUAL). nih.govutoronto.ca This unsaturated aldehyde can then be oxidized to an unsaturated carboxylic acid (FTUCA). utoronto.canih.gov

The resulting fluorinated carboxylic acids can then enter β-oxidation pathways, a common metabolic process for fatty acids. This process sequentially shortens the carbon chain, leading to the formation of various shorter-chain PFCAs. utoronto.ca It has been demonstrated that the biotransformation of an FTOH like 8:2 FTOH can yield PFOA and perfluorononanoic acid (PFNA). nih.govoup.com The specific PFCAs formed depend on the chain length of the parent FTOH. nih.gov

Furthermore, conjugation reactions represent another significant metabolic route for FTOHs. Direct conjugation of the alcohol group can lead to the formation of O-glucuronide and O-sulfate conjugates. nih.govutoronto.carsc.org These conjugation products are generally more water-soluble and can be more readily excreted.

The biotransformation of FTOHs has been observed in various organisms, including rats, fungi, and bacteria. utoronto.canih.govnih.gov For instance, the fungus Cunninghamella elegans has been shown to efficiently biotransform 6:2 FTOH, primarily into 5:3 fluorotelomer carboxylic acid (5:3 FTCA). nih.gov Similarly, certain strains of Pseudomonas bacteria can degrade FTOHs, producing ketones and various PFCAs. nih.gov

Table 1: Key Metabolites in the Biotransformation of Fluorotelomer Alcohols (FTOHs)

Precursor CompoundKey Metabolic Intermediates & ProductsMetabolic Process
Fluorotelomer Alcohol (FTOH)Fluorotelomer Aldehyde (FTAL)Oxidation (Cytochrome P450)
Fluorotelomer Aldehyde (FTAL)Fluorotelomer Carboxylic Acid (FTCA)Oxidation
Fluorotelomer Aldehyde (FTAL)Fluorotelomer Unsaturated Aldehyde (FTUAL)HF Elimination
Fluorotelomer Unsaturated Aldehyde (FTUAL)Fluorotelomer Unsaturated Carboxylic Acid (FTUCA)Oxidation
Fluorotelomer Carboxylic Acid (FTCA)Shorter-chain Perfluorinated Carboxylic Acids (PFCAs)β-Oxidation
Fluorotelomer Alcohol (FTOH)O-glucuronide and O-sulfate conjugatesConjugation

Biocatalytic Strategies for Fluorinated Compound Synthesis

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of complex organic molecules, including organofluorine compounds. numberanalytics.comnumberanalytics.com The use of enzymes offers high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, which is often challenging to achieve with traditional chemical methods. nih.govnih.gov While specific biocatalytic routes to 2,2-Difluorobut-3-en-1-ol are not documented, general enzymatic strategies for creating carbon-fluorine (C-F) bonds and synthesizing chiral fluorinated building blocks are well-established.

A variety of enzymes have been harnessed for the synthesis of fluorinated compounds, each with unique catalytic capabilities. nih.govnih.gov These enzymes provide pathways to introduce fluorine into organic scaffolds, a modification that can significantly alter the biological properties of a molecule, enhancing metabolic stability and bioactivity. nih.gov This has made biocatalytic fluorination particularly attractive for the pharmaceutical and agrochemical industries. numberanalytics.com

Fluorinases are a unique class of enzymes that can catalyze the formation of a C-F bond directly from a fluoride ion. numberanalytics.comacs.org The first fluorinase was discovered in the bacterium Streptomyces cattleya. nih.govbohrium.com This enzyme catalyzes the reaction between S-adenosyl-L-methionine (SAM) and fluoride to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). numberanalytics.comnih.gov The ability to form a C-F bond from the highly solvated fluoride ion is a remarkable feat of biocatalysis.

Aldolases are another important class of enzymes used in the synthesis of fluorinated compounds. These enzymes catalyze aldol (B89426) additions, forming new carbon-carbon bonds. nih.govwhiterose.ac.uk By using fluorinated substrates, such as fluoropyruvate, aldolases can be used to synthesize a variety of chiral α-fluoro-β-hydroxy carboxyl derivatives with high stereoselectivity. nih.govwhiterose.ac.uk Engineered aldolases have been developed to accept a broader range of substrates, expanding the toolkit for creating complex fluorinated molecules, including those with tertiary fluoride centers. nih.gov

Cytochrome P450 (CYP) enzymes are also versatile biocatalysts for creating fluorinated compounds. nih.gov These heme-containing monooxygenases can catalyze a wide range of reactions, including hydroxylation, epoxidation, and C-H activation. nih.gov Engineered CYP enzymes have been developed to catalyze the insertion of trifluoromethyl (CF3) groups and other fluoroalkyl moieties into organic molecules. nih.govresearchgate.net

Other enzymatic approaches include the use of halohydrin dehalogenases to form fluorohydrins, which are precursors to other fluorinated compounds, and lipases for the resolution of racemic mixtures of fluorinated molecules. numberanalytics.comacs.org The integration of biocatalysis with other synthetic methods, such as electrosynthesis, is also a promising strategy for developing sustainable routes to chiral organofluorine compounds. acs.org

Table 2: Enzymes Used in Biocatalytic Synthesis of Fluorinated Compounds

Enzyme ClassCatalytic ReactionExample Substrates/ProductsKey Advantages
FluorinasesC-F bond formationS-adenosyl-L-methionine + F⁻ → 5'-fluoro-5'-deoxyadenosineDirect formation of C-F bond from fluoride
AldolasesAldol additionFluoropyruvate + Aldehydes → Chiral α-fluoro-β-hydroxy acidsHigh stereoselectivity in C-C bond formation
Cytochrome P450sHydroxylation, C-H activationAlkanes, aromatics → Fluorinated alcohols, phenolsVersatility in functionalizing unactivated C-H bonds
Halohydrin DehalogenasesFormation of fluorohydrinsEpoxides + F⁻ → FluorohydrinsAccess to valuable fluorinated intermediates
LipasesKinetic resolutionRacemic fluorinated esters → Enantiopure alcohols and estersHigh enantioselectivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Difluorobut-3-en-1-ol, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis of fluorinated alcohols like this compound often involves electrophilic difluorination or nucleophilic substitution. For regioselective difluorination, cesium carbonate is a preferred base due to its ability to stabilize intermediates and minimize side reactions . Gas evolution during reactions (e.g., CO₂ from carbonate bases) must be managed using an oil bubbler to maintain pressure equilibrium. A stepwise approach—first introducing fluorine groups via sodium 2-chloro-2,2-difluoroacetate, followed by hydroxylation—can improve yield and selectivity. Purification via fractional distillation or silica gel chromatography is recommended to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing fluorinated positions in this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Essential for confirming the presence and environment of fluorine atoms. Chemical shifts between -100 to -200 ppm are typical for vicinal difluorinated alkenes.
  • ¹H NMR : Coupling patterns (e.g., J₃,₄ for allylic protons) help confirm stereochemistry.
  • IR Spectroscopy : Hydroxyl stretches (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) validate functional groups.
    Cross-referencing with PubChem data for analogous compounds (e.g., 4-Chloro-1,1-difluorobut-1-ene) ensures accurate assignments .

Q. How can reaction hazards be mitigated during large-scale synthesis?

  • Methodological Answer : A pre-experiment hazard analysis is mandatory. Key risks include exothermic reactions (managed via controlled temperature ramping) and toxic gas release (e.g., HF from decomposition). Use fume hoods, inert atmospheres (N₂/Ar), and real-time monitoring (e.g., FTIR for gas detection). Lithium chloride or sodium sulfate can stabilize intermediates and reduce volatility .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in stereochemical assignments between NMR and X-ray data?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Density Functional Theory (DFT) calculations predict equilibrium geometries and coupling constants, which are compared to experimental NMR data. For X-ray crystallography, refine torsional angles using software like SHELXL. Cross-validation with PubChem’s structural data for related cyclohexanol derivatives (e.g., 3,3-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol) provides benchmarks .

Q. What mechanistic insights explain competing side reactions during difluoromethylation of allylic alcohols?

  • Methodological Answer : Competing pathways (e.g., elimination vs. substitution) depend on the base strength and solvent polarity. Kinetic studies using time-resolved ¹⁹F NMR reveal intermediate formation. For example, cesium carbonate promotes substitution by stabilizing the transition state, while stronger bases like KOtBu favor β-elimination. Solvent screening (DMF vs. THF) and low-temperature conditions (-20°C) suppress byproducts .

Q. How do electronic effects of fluorine substituents influence the alcohol’s reactivity in nucleophilic additions?

  • Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of the adjacent alkene. Hammett substituent constants (σₚ) quantify this effect. For this compound, the electron-withdrawing nature of fluorine directs nucleophilic attack to the β-position. Computational models (e.g., NBO analysis) validate charge distribution, while kinetic isotope effects (KIEs) differentiate between concerted and stepwise mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.